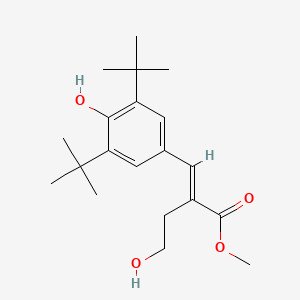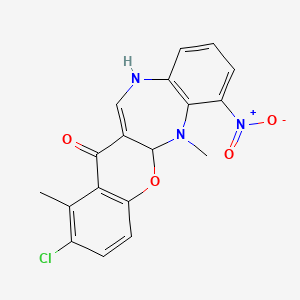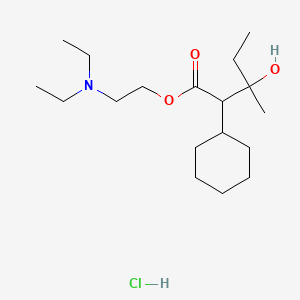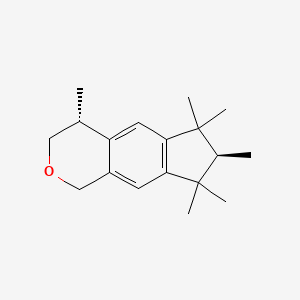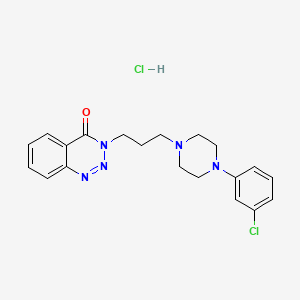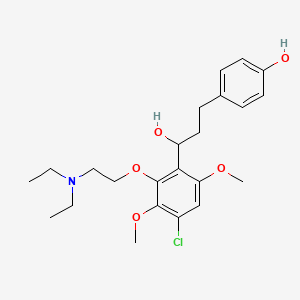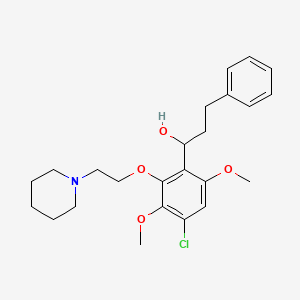
alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is a complex organic compound that features a combination of aromatic rings, ether linkages, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a substituted benzene ring followed by etherification and subsequent functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol involves its interaction with molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s aromatic rings and ether linkages may also play a role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar synthetic applications and known for its reactivity in forming various derivatives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: Commonly used for activating carboxylic acids in amide synthesis.
Uniqueness
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidine moiety, in particular, sets it apart from other similar compounds, offering unique interactions with biological targets .
Propiedades
Número CAS |
88772-62-7 |
|---|---|
Fórmula molecular |
C24H32ClNO4 |
Peso molecular |
434.0 g/mol |
Nombre IUPAC |
1-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C24H32ClNO4/c1-28-21-17-19(25)23(29-2)24(30-16-15-26-13-7-4-8-14-26)22(21)20(27)12-11-18-9-5-3-6-10-18/h3,5-6,9-10,17,20,27H,4,7-8,11-16H2,1-2H3 |
Clave InChI |
PNVGFDJBFWEODF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1C(CCC2=CC=CC=C2)O)OCCN3CCCCC3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




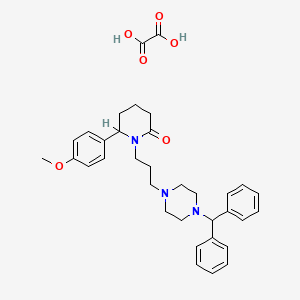
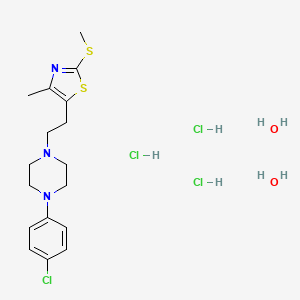

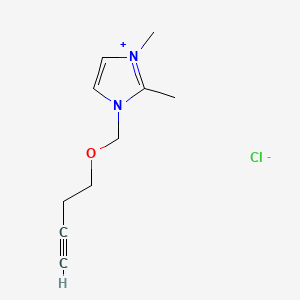
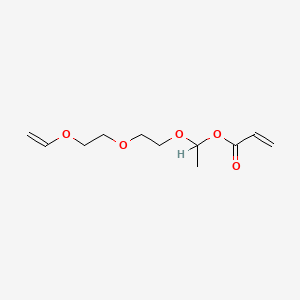
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
